5,6-Dimethoxy-2-methylbenzofuran-4,7-dione
Overview
Description
“2-Methyl-5,6-dimethoxy-4,7-benzofurandione”, also known as MDB, is a versatile organic molecule. It has a molecular formula of C11H10O5 and an average mass of 222.194 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, treatment of 5,6-dimethoxy-2-(methylphenylcarbamoyl)-benzofuran-3-carboxylic acid with PPA yielded 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-1-benzofuro-[2,3-c]-1-benzazepin-6,12-dione . The solid was air-dried and purified by chromatography (neutral alumina, 4:1 hexane-EtOAc) to give 7a (1.3 g, 70%), mp 210-212°C (MeOH) .Molecular Structure Analysis
The molecular structure of “2-Methyl-5,6-dimethoxy-4,7-benzofurandione” consists of 11 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The IR spectrum shows peaks at 1773, 1635, 1599 cm-1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5,6-dimethoxy-4,7-benzofurandione” include a melting point of 210-212°C (MeOH) . The IR spectrum shows peaks at 1773, 1635, 1599 cm-1 . The 1H-NMR and 13C-NMR data are also available .Scientific Research Applications
Synthesis and Cytotoxic Properties
- Anticancer Activity : A series of benzofuran derivatives, including those related to 2-Methyl-5,6-dimethoxy-4,7-benzofurandione, were synthesized and tested for their cytotoxic properties. Notably, certain compounds demonstrated significant anticancer activity, particularly against leukemia cells, without being toxic to normal cells (Krawiecka et al., 2014).
Synthesis of Benzofuran Derivatives
- Chemical Synthesis : Research on the synthesis of various benzofuran derivatives, including 2-Methyl-5,6-dimethoxy-4,7-benzofurandione, has been conducted to explore their potential applications in pharmaceuticals and other industries (Jackson & Marriott, 2002).
Pharmaceutical and Biological Applications
- Antibacterial Activity : Some benzofuran derivatives have been tested for their antibacterial properties. Certain compounds have shown potential as antibacterial agents, particularly against gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).
- Antitumor and Antimicrobial Activities : New flavonoids and α-pyrone derivatives related to benzofuran, including 5,6-dimethoxy derivatives, have been isolated and screened for cytotoxic and antifungal activities, although no significant activity was found in this study (Umeokoli et al., 2016).
Chemical and Structural Characterization
- Spectroscopic Characterization : Detailed spectroscopic, quantum chemical, and drug likeness parameters of benzofuran derivatives have been investigated. This research is crucial for understanding the properties and potential pharmaceutical applications of these compounds (Hiremath et al., 2019).
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-1-benzofuran-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-5-4-6-7(12)10(14-2)11(15-3)8(13)9(6)16-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSEKIEVVBLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=O)C(=C(C2=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935875 | |
Record name | 5,6-Dimethoxy-2-methyl-1-benzofuran-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158204-26-3 | |
Record name | Graphisquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethoxy-2-methyl-1-benzofuran-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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